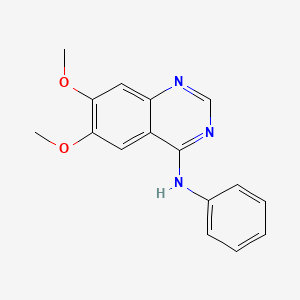

6,7-dimethoxy-N-phenylquinazolin-4-amine

概要

説明

WHI-P258は、ジャヌスキナーゼ3(JAK3)阻害剤として知られるキナゾリン系化合物です。JAK3の活性部位に結合し、推定阻害定数(K_i)は約72マイクロモルです。 結合親和性があるにもかかわらず、WHI-P258はJAK3活性を阻害せず、JAK3阻害剤を含む研究では陰性対照として使用されることが多いです .

作用機序

WHI-P258は、JAK3の活性部位に結合することによって効果を発揮します。 JAK3活性を阻害しないため、JAK3阻害剤を含む研究における有用な陰性対照となっています。 WHI-P258のJAK3への結合は、約72マイクロモルの阻害定数(K_i)によって特徴付けられます .

類似の化合物との比較

WHI-P258は、WHI-P131などの他のキナゾリン系JAK3阻害剤と比較されます。WHI-P131は強力なJAK3阻害剤ですが、WHI-P258はJAK3に結合しますが、その活性を阻害しません。 このユニークな特性により、WHI-P258は研究における陰性対照として貴重なものとなっています .

類似の化合物のリスト

WHI-P131: 強力なJAK3阻害剤。

PD153035: 異なる生物活性を持つ別のキナゾリン系化合物です

生化学分析

Biochemical Properties

WHI-P258 is a quinazoline compound that binds weakly to the active site of JAK3 . It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .

Cellular Effects

It has been used as a negative control for structurally similar compounds that inhibit platelet aggregation .

Molecular Mechanism

It does not inhibit JAK3 and does not affect the thrombin-induced aggregation of platelets even at 100 μM .

準備方法

合成経路と反応条件

WHI-P258の合成には、キナゾリンコア構造の形成、続いてメトキシ基とフェニルアミン部分の導入が含まれます。一般的な合成経路には、以下が含まれます。

キナゾリンコアの形成: このステップは通常、適切な前駆体の環化を酸性または塩基性条件下で行います。

メトキシ基の導入: メトキシ化は、触媒の存在下でメタノールを使用して達成されます。

フェニルアミン部分の付加: このステップには、適切な条件下でキナゾリン中間体とアニリンを反応させて最終生成物を形成することが含まれます.

工業的生産方法

WHI-P258の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を高くするために反応条件を最適化することが含まれます。 この化合物は通常、再結晶またはクロマトグラフィー技術を用いて精製されます .

化学反応の分析

反応の種類

WHI-P258は、以下を含むさまざまな化学反応を起こします。

置換反応: メトキシ基とフェニルアミン部分は、求核置換反応に関与できます。

酸化と還元: この化合物は、酸化および還元反応を起こすことができますが、これらの反応は、典型的な用途ではあまり一般的ではありません.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は通常、ジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、キナゾリンコアに結合した異なる官能基を持つさまざまな誘導体を生成することができます .

科学研究における用途

WHI-P258は、JAK3阻害剤としての役割から、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: JAK3阻害剤を含む研究における参照化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるJAK3の役割を研究するために、細胞アッセイで使用されます。

医学: 特定のがんや自己免疫疾患など、JAK3シグナル伝達経路が関与する疾患における潜在的な治療用途について調査されています。

科学的研究の応用

6,7-dimethoxy-N-phenylquinazolin-4-amine is a quinazoline derivative that has been explored for various biological activities. Quinazolines and their derivatives are important structures in medicinal chemistry, displaying a wide range of biological activities, including anticancer, antitubercular, antimalarial, antileishmanial, antibacterial, and antifungal activities .

Anticancer Activity

Triazole-substituted quinazoline hybrids have been synthesized and evaluated for anticancer activity targeting epidermal growth factor receptor (EGFR) tyrosine kinase .

- Most of these compounds showed moderate to good antiproliferative activity against four cancer cell lines: HepG2, HCT116, MCF-7, and PC-3 .

- One compound, 5b , exhibited good antiproliferative activity (IC50 = 20.71 μM) against MCF-7 cell lines. Molecular docking results revealed that compound 5b formed a hydrogen bond with Met 769 and Lys 721 and a π–sulfur interaction with Met 742 of EGFR tyrosine kinase (PDB ID: 1M17). Compound 5b also decreases the expression of EGFR and p-EGFR and induces apoptosis through reactive oxygen species generation, followed by a change in mitochondrial membrane potential .

- A series of hybrids bearing N-phenylquinazolin-4-amine and hydroxamic acid moieties were designed and identified as dual VEGFR-2/HDAC inhibitors .

- Compound 6fd exhibited the most potent inhibitory activity against HDAC with IC50 of 2.2 nM and a strong inhibitory effect against VEGFR-2 with IC50 of 74 nM. It also showed the most potent inhibitory activity against a human breast cancer cell line MCF-7 with IC50 of 0.85 μM. Docking simulation supported the initial pharmacophoric hypothesis and suggested a common mode of interaction at the active binding sites of VEGFR-2 and HDLP, demonstrating that compound 6fd is a potential agent for cancer therapy deserving further research .

- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, has demonstrated antiproliferative efficacy in colon cancer cells, mediated by intrinsic apoptosis .

- DW-8 induced a concentration-dependent increase in the levels of cleaved PARP compared to the negative control and significantly upregulated cleaved caspase-3 and cleaved caspase-7 in lysates of SW620 cells, suggesting the induction of caspases-dependent apoptosis by DW-8 .

Anticonvulsant Activity

Quinazolin-4(3H)-ones have been explored for anticonvulsant activities .

- 2‐((6,7‐dimethoxy‐4‐oxo‐2‐phenylquinazolin‐3(4H)‐yl)amino)‐N‐(substituted phenyl)acetamides were rationally designed and screened for anticonvulsant activities through in vivo experiments .

- Compound 4d emerged as a prototype with excellent anti‐seizure action in mice against electroshock, chemically induced, and pharmaco‐resistant 6‐Hz seizure models, with no symptoms of neurotoxicity and hepatotoxicity (ED50 = 23.5 mg/kg, MES, mice, i.p.; ED50 = 32.6 mg/kg, scPTZ, mice, i.p.; ED50 = 45.2 mg/kg, 6‐Hz, mice, i.p.; TD50 = 325.9 mg/kg, mice, i.p.) .

- Compound 4l was investigated in mice for its pharmacological profile and proved to be a safer anticonvulsant, devoid of the side effects such as motor dysfunction and hepatotoxicity of classical antiepileptic drugs (ED50 = 26.1 mg/kg, MES, mice, i.p.; ED50 = 79.4 mg/kg, scPTZ, mice, i.p.; TD50 = 361.2 mg/kg) .

Other Activities

類似化合物との比較

WHI-P258 is compared with other quinazoline-based JAK3 inhibitors, such as WHI-P131. While WHI-P131 is a potent JAK3 inhibitor, WHI-P258 binds to JAK3 but does not inhibit its activity. This unique property makes WHI-P258 valuable as a negative control in research studies .

List of Similar Compounds

WHI-P131: A potent JAK3 inhibitor.

PD153035: Another quinazoline-based compound with different biological activities

生物活性

6,7-Dimethoxy-N-phenylquinazolin-4-amine, also known as WHI-P258, is a compound of significant interest due to its biological activity, particularly as an inhibitor of Janus Kinase 3 (JAK3). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 283.31 g/mol. Its structure features two methoxy groups at positions 6 and 7 on the quinazoline ring, which are critical for its biological activity.

Target Enzyme:

The primary target of this compound is JAK3, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation and survival.

Mode of Action:

The compound binds to the active site of JAK3, inhibiting its kinase activity. This inhibition disrupts the downstream signaling cascades that promote cell growth and survival, particularly in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor effects:

- In vitro Studies: In colon cancer cell lines (e.g., SW620), the compound induced apoptosis through intrinsic pathways. Increased levels of cytochrome c and cleaved caspases were observed, indicating activation of apoptotic signaling .

- In vivo Studies: The compound showed significant tumor growth inhibition in xenograft models. For instance, daily administration at doses around 100 mg/kg resulted in a notable reduction in tumor size .

Comparison with Other Compounds

A comparative analysis with other quinazoline derivatives highlights the unique biological activity of this compound:

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| WHI-P258 (this compound) | JAK3 | ~30 | Potent JAK3 inhibitor with antitumor properties |

| ZD6474 (vandetanib) | VEGFR-2 | ~400 | Improved solubility and efficacy in vivo |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | EGFR | ~0.025 | Highly selective EGFR inhibitor |

Pharmacokinetics and Solubility

This compound is soluble in DMSO but exhibits low oral bioavailability due to poor solubility in physiological conditions. Modifications to its structure have been explored to enhance solubility and bioavailability without compromising efficacy .

Case Studies

- Colon Cancer Model: A study involving SW620 colon cancer cells treated with varying concentrations of WHI-P258 showed significant apoptosis induction compared to controls. The expression levels of Bcl2 decreased while pro-apoptotic markers increased, confirming the compound's role in promoting cell death through intrinsic pathways .

- Xenograft Studies: In animal models, administration of WHI-P258 led to a substantial reduction in tumor volume when compared to untreated controls. This suggests its potential as a therapeutic agent against solid tumors .

特性

IUPAC Name |

6,7-dimethoxy-N-phenylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKCGAHOCZLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274409 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21561-09-1 | |

| Record name | 6,7-dimethoxy-N-phenyl-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。